Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate

Description

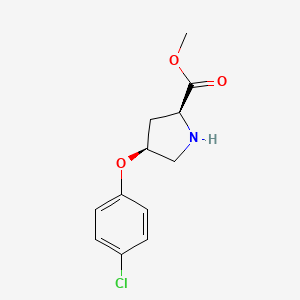

Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate is a chiral pyrrolidine derivative characterized by a 4-chlorophenoxy substituent at the 4-position of the pyrrolidine ring and a methyl ester group at the 2-position. Such compounds are often intermediates in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological or metabolic pathways .

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9/h2-5,10-11,14H,6-7H2,1H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEDFZBZDWBFIH-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101241917 | |

| Record name | (4S)-4-(4-Chlorophenoxy)-L-proline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356558-50-4 | |

| Record name | (4S)-4-(4-Chlorophenoxy)-L-proline methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356558-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4-(4-Chlorophenoxy)-L-proline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol reacts with a suitable leaving group on the pyrrolidine ring.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to improve yield and purity.

Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chlorophenoxy Derivatives

Key Observations :

- Electron-withdrawing substituents (e.g., Cl, Br) enhance stability and may increase bioactivity but also elevate toxicity risks.

- Steric effects: Bulky groups like isopropyl (MW 392.72) reduce solubility compared to smaller substituents (e.g., 3,5-dimethylphenoxy, MW 281.75) .

Alkyl- and Aryl-Substituted Phenoxy Derivatives

Key Observations :

Heterocyclic and Functionalized Derivatives

Key Observations :

- Hydrochloride salts improve crystallinity and storage stability compared to free bases .

Biological Activity

Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate is a pyrrolidine derivative with notable biological activities, particularly in the context of pharmacology. This compound has been studied for its potential therapeutic applications, particularly in diabetes management and other metabolic disorders.

- IUPAC Name : this compound

- CAS Number : 356558-50-4

- Molecular Formula : C₁₂H₁₅ClNO₃

- Melting Point : 177 °C (dec.) .

The biological activity of this compound is primarily linked to its inhibition of the enzyme Dipeptidyl Peptidase IV (DPP-IV). DPP-IV plays a critical role in glucose metabolism by inactivating incretin hormones such as GLP-1 (glucagon-like peptide-1), which are essential for insulin secretion and regulation of blood glucose levels. By inhibiting DPP-IV, this compound can enhance the action of GLP-1, leading to improved insulin secretion and better glycemic control in diabetic models .

Antidiabetic Effects

Research indicates that compounds similar to this compound exhibit significant antidiabetic properties. In animal studies, the inhibition of DPP-IV has been associated with:

- Increased Insulin Secretion : Enhanced secretion of insulin post-meal.

- Reduced Blood Glucose Levels : Lower fasting and postprandial glucose levels.

- Weight Management : Potentially beneficial effects on body weight due to reduced appetite .

Toxicological Studies

Toxicological assessments have shown that while the compound exhibits beneficial effects, it also requires careful evaluation regarding its safety profile. Studies on related compounds indicate potential target organ toxicity, particularly affecting the liver and kidneys at high doses. For instance, a study involving 4-chloro-2-methylphenoxyacetic acid indicated that high concentrations led to significant changes in clinical chemistry and histopathology of liver and kidney tissues .

Case Studies

Several case studies have highlighted the efficacy of DPP-IV inhibitors in clinical settings:

- Clinical Trials on DPP-IV Inhibitors : A meta-analysis reviewed multiple clinical trials assessing the impact of DPP-IV inhibitors on glycemic control. Results showed significant reductions in HbA1c levels among diabetic patients treated with these compounds, with this compound being a candidate for further investigation .

- Animal Models : In rodent models of type 2 diabetes, administration of this compound resulted in improved glucose tolerance tests and reduced hyperglycemia compared to control groups .

Comparative Analysis

The following table summarizes key findings related to this compound and its biological activity compared to other DPP-IV inhibitors:

| Compound Name | Mechanism | Antidiabetic Effect | Toxicity Profile |

|---|---|---|---|

| This compound | DPP-IV Inhibition | Significant | Moderate at high doses |

| Sitagliptin | DPP-IV Inhibition | Significant | Mild |

| Saxagliptin | DPP-IV Inhibition | Significant | Moderate |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of pyrrolidine carboxylates often involves chiral pool strategies or asymmetric catalysis. For example, cyclization reactions using palladium or copper catalysts (as seen in pyridine derivatives with 4-chlorophenyl groups) can achieve stereoselectivity . Protecting groups like Boc (tert-butoxycarbonyl) are critical for preserving stereochemistry during functionalization steps, as demonstrated in related pyrrolidine derivatives . Solvent choice (e.g., DMF or toluene) and temperature control are vital to minimize racemization.

Q. How can researchers validate the purity and stereochemical integrity of this compound using analytical techniques?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns is essential for enantiomeric excess determination. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, can confirm regiochemistry and detect impurities (e.g., residual 4-chlorophenol from incomplete coupling reactions). Mass spectrometry (HRMS) provides molecular weight validation. For stereochemical analysis, X-ray crystallography or NOESY experiments resolve spatial arrangements of substituents .

Q. What are the common byproducts or impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer : Common impurities include unreacted 4-chlorophenol, diastereomers from incomplete stereocontrol, or hydrolyzed esters. Column chromatography (silica gel, gradient elution) or recrystallization in polar solvents (e.g., ethanol/water) effectively removes these. Impurity profiling using LC-MS aligns with protocols for structurally similar chlorophenyl-containing compounds .

Advanced Research Questions

Q. How does the 4-(4-chlorophenoxy) substituent influence the compound’s conformational flexibility and interactions in biological systems?

- Methodological Answer : The 4-chlorophenoxy group introduces steric bulk and electron-withdrawing effects, stabilizing specific pyrrolidine ring conformations. Computational modeling (e.g., DFT calculations) can predict low-energy conformers, while surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities to target proteins. Comparative studies with analogs lacking the chloro-substituent (e.g., 4-phenoxy derivatives) highlight its role in hydrophobic interactions .

Q. What strategies are effective for incorporating this compound into PROTACs or other bifunctional molecules for targeted protein degradation?

- Methodological Answer : The pyrrolidine carboxylate scaffold serves as a linker or stereochemical anchor. Conjugation via amine-reactive chemistry (e.g., NHS esters) to E3 ligase ligands (e.g., VHL or CRBN binders) requires orthogonal protection of the pyrrolidine nitrogen. In vitro assays (Western blot, cellular thermal shift assays) validate degradation efficiency. Case studies from PROTAC development emphasize optimizing linker length and rigidity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell permeability, serum protein binding). Standardize protocols using isotopic labeling (e.g., -tagged compound) to track cellular uptake. Cross-validate results with orthogonal assays: fluorescence polarization for binding, qPCR for downstream gene expression, and CRISPR-mediated knockout of putative targets .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical fidelity?

- Methodological Answer : Large-scale reactions risk thermal gradients and mixing inefficiencies. Continuous flow chemistry improves heat/mass transfer for critical steps like SNAr (nucleophilic aromatic substitution) to attach the 4-chlorophenoxy group. Process analytical technology (PAT) monitors intermediate purity in real-time. Case studies on morpholine derivatives highlight the importance of catalyst recycling and solvent recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.